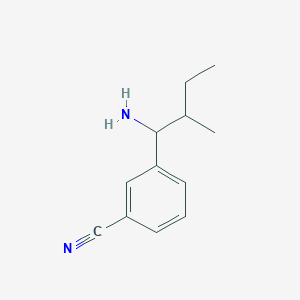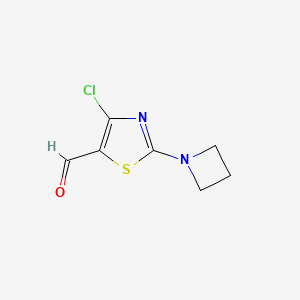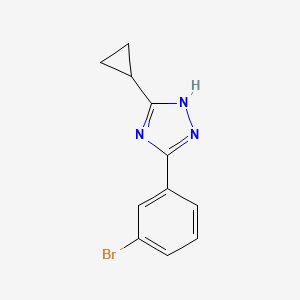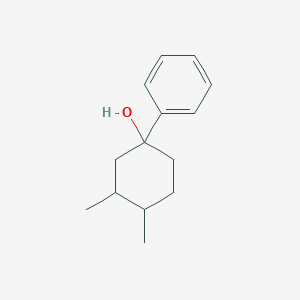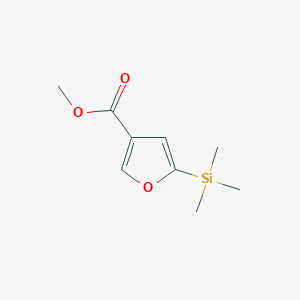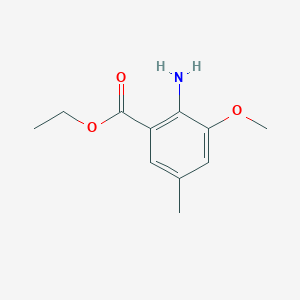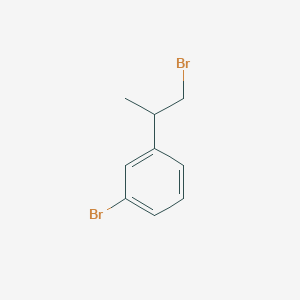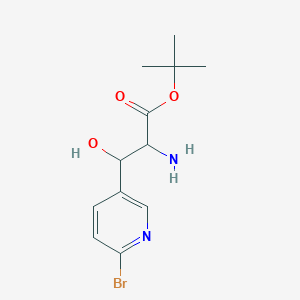
Methyl 6-aminoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-aminoheptanoate is an organic compound with the molecular formula C8H17NO2. It is a derivative of heptanoic acid, where the carboxyl group is esterified with methanol, and an amino group is attached to the sixth carbon atom. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 6-aminoheptanoate can be synthesized through several methods. One common approach involves the esterification of 6-aminoheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the reaction of 6-bromoheptanoic acid with ammonia to form 6-aminoheptanoic acid, followed by esterification with methanol. This method requires careful control of reaction conditions to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems allows for precise control of reaction parameters, resulting in high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-aminoheptanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives and other oxidized products.
Reduction: Alcohols and other reduced compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-aminoheptanoate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of peptides and other biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 6-aminoheptanoate depends on its specific application. In biological systems, it can act as a precursor for the synthesis of peptides and proteins. The amino group allows it to participate in peptide bond formation, while the ester group can be hydrolyzed to release the corresponding carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-aminohexanoate: Similar structure but with one less carbon atom in the chain.
Methyl 7-aminoheptanoate: Similar structure but with the amino group on the seventh carbon atom.
Uniqueness
Methyl 6-aminoheptanoate is unique due to its specific chain length and the position of the amino group. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
methyl 6-aminoheptanoate |
InChI |
InChI=1S/C8H17NO2/c1-7(9)5-3-4-6-8(10)11-2/h7H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
WULGPTQDGRNANJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCC(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


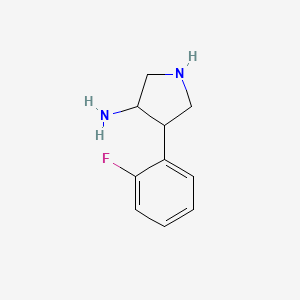

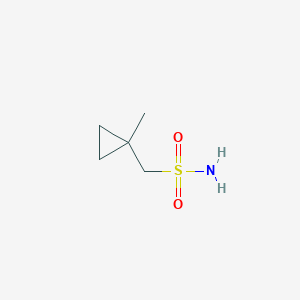
![2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13174760.png)
